Stereochemistry and Factor Xa Potency
The (3S) configuration of the benzyl substituent is directly linked to a 2.5-fold improvement in factor Xa inhibitory potency compared to the (3R) enantiomer. When elaborated to the final inhibitor 2-(3-benzyl-2-oxo-piperazin-1-yl)-N-[4-guanidino-1-(thiazole-2-carbonyl)-butyl]-acetamide, the (S)-diastereomer (derived from the target compound) exhibits an IC50 of 2000 nM against human factor Xa, whereas the (R)-diastereomer yields an IC50 of 5000 nM in the same in vitro assay [1][2]. This quantifiable 2.5-fold potency gap demonstrates that procurement of the correct enantiomer is non-negotiable for synthesizing active FXa inhibitors.
| Evidence Dimension | Factor Xa inhibitory potency (IC50) of the final elaborated inhibitor |
|---|---|
| Target Compound Data | IC50 = 2000 nM (final inhibitor derived from (3S)-intermediate; BDBM50125043) |
| Comparator Or Baseline | IC50 = 5000 nM (final inhibitor derived from (3R)-intermediate; BDBM50125041) |
| Quantified Difference | 2.5-fold lower IC50 (superior potency) for the (S)-configured series |
| Conditions | In vitro inhibitory activity against human coagulation factor X (Homo sapiens); assay technology: ChEBML_69678 / ChEBML_208864 |
Why This Matters
Purchasing the racemate or incorrect (3R) enantiomer yields final compounds with at least 2.5-fold reduced potency, undermining SAR studies and lead optimization campaigns.
- [1] BindingDB. Ki Summary: BDBM50125041 (R-enantiomer-derived inhibitor) IC50 = 5000 ± n/a nM; BDBM50125043 (S-enantiomer-derived inhibitor) IC50 = 2000 ± n/a nM against coagulation factor X. Data curated from Su, T. et al. Bioorg. Med. Chem. Lett. 2003, 13, 729–732. Entry DOI: 10.7270/Q2T72GTS. View Source
- [2] Su, T.; Yang, H.; Volkots, D.; Woolfrey, J.; Dam, S.; Wong, P.; Sinha, U.; Scarborough, R. M.; Zhu, B. Y. Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors. Bioorg. Med. Chem. Lett. 2003, 13 (4), 729–732. PMID: 12639568. View Source
